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Compound of Interest

Compound Name: Ibiglustat succinate

Cat. No.: B12419537 Get Quote

An important clarification regarding the nomenclature: "Ibiglustat succinate" and "Venglustat"

refer to the same investigational molecule. This guide will use the name Venglustat and provide

a comparative efficacy analysis against other therapeutic alternatives in the same drug class.

This guide offers a detailed comparison of Venglustat, an investigational substrate reduction

therapy, with two other glucosylceramide synthase (GCS) inhibitors, Eliglustat and Miglustat.

The focus is on their respective mechanisms of action, clinical efficacy in lysosomal storage

disorders, and the experimental designs of pivotal studies. This document is intended for

researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Substrate Reduction Therapy
Venglustat, Eliglustat, and Miglustat are all small molecule inhibitors of glucosylceramide

synthase (GCS).[1][2][3] This enzyme is pivotal in the synthesis of glycosphingolipids.[1][2] In

several lysosomal storage disorders, such as Gaucher and Fabry disease, genetic defects lead

to the deficiency of enzymes responsible for breaking down these lipids, resulting in their toxic

accumulation. By inhibiting GCS, these drugs reduce the production of glucosylceramide

(GlcCer), the precursor for these complex lipids. This "substrate reduction" approach aims to

rebalance the synthesis and degradation pathways, thereby alleviating the cellular pathology. A

key distinction among these inhibitors is their ability to cross the blood-brain barrier; Venglustat

is a brain-penetrant GCS inhibitor, whereas Eliglustat and Miglustat have limited penetration.
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// Nodes Ceramide [label="Ceramide", fillcolor="#F1F3F4", fontcolor="#202124"]; GCS

[label="Glucosylceramide\nSynthase (GCS)", shape=ellipse, fillcolor="#FBBC05",

fontcolor="#202124"]; GlcCer [label="Glucosylceramide (GlcCer)", fillcolor="#F1F3F4",

fontcolor="#202124"]; Complex_GSLs [label="Complex Glycosphingolipids\n(e.g., Gb3, GM2)",

fillcolor="#F1F3F4", fontcolor="#202124"]; Lysosome [label="Lysosome", shape=cylinder,

fillcolor="#F1F3F4", fontcolor="#202124"]; Accumulation [label="Pathological\nAccumulation",

shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitors

[label="Venglustat\nEliglustat\nMiglustat", shape=box, style="rounded,filled",

fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Ceramide -> GCS [arrowhead=none]; GCS -> GlcCer [label=" UDP-glucose",

fontsize=8, fontcolor="#5F6368"]; GlcCer -> Complex_GSLs; Complex_GSLs -> Lysosome

[label=" Degradation", fontsize=8, fontcolor="#5F6368"]; Lysosome -> Accumulation [label="

Enzyme\n Deficiency", style=dashed, color="#EA4335", fontcolor="#EA4335", fontsize=8];

Inhibitors -> GCS [arrowhead=tee, color="#EA4335"]; } enddot Caption: Mechanism of

substrate reduction therapy via GCS inhibition.

Efficacy in Gaucher Disease
Gaucher disease is characterized by the accumulation of glucosylceramide. Venglustat is

under investigation for neuronopathic Gaucher disease (Type 3), while Eliglustat and Miglustat

are approved for Type 1.

Venglustat in Gaucher Disease Type 3 (GD3)
The LEAP trial (NCT02843035) was a Phase 2, open-label study evaluating the safety,

tolerability, and efficacy of 15 mg once-daily oral Venglustat in combination with enzyme

replacement therapy (imiglucerase) in 11 adults with GD3.

Key Efficacy Data from the LEAP Trial (1-year results):
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Parameter
Baseline (Mean ± SD or
Median [IQR])

Change at 1 Year

Plasma Glucosylceramide - 78% decrease (median)

CSF Glucosylceramide - 81% decrease (median)

Plasma Glucosylsphingosine - 56% decrease (median)

CSF Glucosylsphingosine - 70% decrease (median)

Modified SARA Score 2.68 ± 1.54 -1.14 (mean change)

Eliglustat in Gaucher Disease Type 1 (GD1)
The ENGAGE trial (NCT00891202) was a Phase 3, randomized, double-blind, placebo-

controlled study of Eliglustat in 40 treatment-naïve adults with GD1.

Key Efficacy Data from the ENGAGE Trial (4.5-year results):

Parameter Baseline (Mean)
Change at 4.5 Years
(Mean)

Spleen Volume (MN) 17.1 -66%

Liver Volume (MN) 1.5 -23%

Hemoglobin (g/dL) 11.9 +1.4

Platelet Count (x10⁹/L) 67.6 +87%

Miglustat in Gaucher Disease
A 24-month, Phase 2, open-label, randomized, controlled trial evaluated Miglustat with ERT in

30 patients with GD3. While no significant neurological benefits were observed, there were

improvements in systemic disease. In GD1, a 12-month open-label study in 28 adults showed

improvements in organ volumes and hematological markers.

Key Efficacy Data from Miglustat Trials:
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Indication Trial Design Key Outcomes

GD3
Phase 2, randomized,

controlled

No significant neurological

improvement; stable organ

volumes and hematology;

improved pulmonary function.

GD1 Open-label, uncontrolled

19% decrease in spleen

volume, 12% decrease in liver

volume, and slight

improvements in hemoglobin

and platelet counts at 12

months.

Efficacy in Fabry Disease
Fabry disease is characterized by the accumulation of globotriaosylceramide (Gb3). Venglustat

is being investigated as a treatment for this condition.

Venglustat in Fabry Disease
A Phase 2a open-label study (NCT02228460) and its extension (NCT02489344) evaluated 15

mg once-daily oral Venglustat in 11 treatment-naïve adult males with classic Fabry disease.

Key Efficacy Data from the Venglustat Phase 2a Fabry Disease Trial (3-year results):

Parameter
Change at 26 Weeks (Mean
± SD)

Change at 156 Weeks
(Mean ± SD)

GL-3 Inclusions in Skin

Capillaries (Volume Fraction)
-0.06 ± 0.03 -0.12 ± 0.04

Plasma GL-3 - Progressive reduction

Plasma

Globotriaosylsphingosine
- Progressive reduction
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The study showed no biochemical or histological indications of disease progression over the 3-

year follow-up.

Experimental Protocols
Venglustat LEAP Trial (GD3) Workflow

Click to download full resolution via product page

Protocol Summary: The LEAP trial was a Phase 2, open-label study involving 11 adult patients

with Gaucher Disease Type 3 who were already on a stable maintenance dose of imiglucerase

(enzyme replacement therapy). Participants received 15 mg of Venglustat orally once daily for

one year in addition to their ongoing ERT. The primary endpoints focused on the safety and

tolerability of Venglustat, and the change in glucosylceramide and glucosylsphingosine

concentrations in the cerebrospinal fluid (CSF) from baseline to weeks 26 and 52.

Eliglustat ENGAGE Trial (GD1) Workflow

Click to download full resolution via product page

Protocol Summary: The ENGAGE trial was a Phase 3, randomized, double-blind, placebo-

controlled study that enrolled 40 treatment-naïve adults with Gaucher Disease Type 1. Patients

were randomized to receive either Eliglustat or a placebo for a 9-month primary analysis

period. Following this, all patients could enter an open-label extension phase where they all

received Eliglustat. The primary endpoint was the percent change in spleen volume from

baseline after 9 months. Secondary endpoints included changes in liver volume, platelet count,

and hemoglobin levels.

Summary and Conclusion
Venglustat, Eliglustat, and Miglustat all function as substrate reduction therapies by inhibiting

glucosylceramide synthase. Venglustat, being brain-penetrant, holds promise for the

neurological manifestations of lysosomal storage disorders like Gaucher disease type 3, a key

differentiator from Eliglustat and Miglustat. Clinical data for Venglustat in GD3 and Fabry
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disease show encouraging reductions in key disease biomarkers. Eliglustat has demonstrated

robust and sustained efficacy in improving hematological and visceral parameters in Gaucher

disease type 1. Miglustat has shown modest efficacy in GD1 and limited benefit for the

neurological aspects of GD3. The choice of a GCS inhibitor will likely depend on the specific

disease, the presence of neurological involvement, and the individual patient's metabolic

profile. Further data from ongoing and future clinical trials will be crucial in fully defining the

therapeutic position of Venglustat relative to other available and emerging treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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